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Compound of Interest

Compound Name:
2-(4-

(Trifluoromethyl)phenyl)morpholine

Cat. No.: B1308843 Get Quote

Despite a comprehensive search of chemical and crystallographic databases, the complete

crystal structure, including unit cell parameters, space group, and atomic coordinates for 2-(4-
(Trifluoromethyl)phenyl)morpholine, is not publicly available. While the compound is known

and cataloged in chemical libraries, its specific three-dimensional arrangement in a crystalline

solid has not been deposited in accessible databases such as the Cambridge Structural

Database (CSD).

This lack of foundational crystallographic data precludes the creation of an in-depth technical

guide as per the user's core requirements. The requested quantitative data tables, detailed

experimental protocols for crystal structure determination, and associated visualizations are all

contingent on the availability of a solved and published crystal structure.

For the benefit of researchers, scientists, and drug development professionals, this document

will outline the typical methodologies and data that would be presented had the crystal

structure been available. It will also touch upon the known context of similar morpholine-

containing compounds.

Hypothetical Data Presentation
Had the crystallographic data been accessible, it would be summarized in a structured table

format for clarity and comparative analysis. An example of such a table is provided below, with
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placeholder data to illustrate the format.

Table 1: Hypothetical Crystallographic Data for 2-(4-(Trifluoromethyl)phenyl)morpholine
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Parameter Value (Illustrative)

Chemical Formula C₁₁H₁₂F₃NO

Formula Weight 231.21 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 10.123(4)

b (Å) 8.456(2)

c (Å) 13.789(5)

α (°) 90

β (°) 105.45(2)

γ (°) 90

Volume (Å³) 1134.5(7)

Z 4

Calculated Density (g/cm³) 1.354

Absorption Coefficient (mm⁻¹) 0.123

F(000) 480

Crystal Size (mm³) 0.25 x 0.15 x 0.10

θ range for data collection (°) 2.50 to 28.00

Reflections collected 5678

Independent reflections 2543 [R(int) = 0.034]

Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.112

R indices (all data) R₁ = 0.067, wR₂ = 0.125

Goodness-of-fit on F² 1.05
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Standard Experimental Protocols
The determination of a crystal structure involves a series of well-established experimental

procedures. A detailed protocol would typically include the following stages:

Synthesis and Crystallization
A synthetic route to 2-(4-(Trifluoromethyl)phenyl)morpholine would first be established.

Following successful synthesis and purification, the crucial step of crystallization would be

undertaken. This often involves screening various solvents and crystallization techniques (e.g.,

slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality

for X-ray diffraction.

X-ray Data Collection
A single crystal would be mounted on a goniometer head of a diffractometer. The crystal is then

cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays of a specific

wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a

series of diffraction patterns are collected on a detector.

Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space

group. The phase problem is then solved using direct methods or Patterson methods to

generate an initial electron density map. An atomic model is built into this map. This model is

then refined against the experimental data using least-squares methods, adjusting atomic

positions, and thermal parameters to improve the agreement between the calculated and

observed structure factors.

Logical Workflow for Crystal Structure
Determination
The overall process from obtaining a compound to determining its crystal structure can be

visualized as a logical workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b1308843?utm_src=pdf-body-img
https://www.benchchem.com/product/b1308843#crystal-structure-of-2-4-trifluoromethyl-phenyl-morpholine
https://www.benchchem.com/product/b1308843#crystal-structure-of-2-4-trifluoromethyl-phenyl-morpholine
https://www.benchchem.com/product/b1308843#crystal-structure-of-2-4-trifluoromethyl-phenyl-morpholine
https://www.benchchem.com/product/b1308843#crystal-structure-of-2-4-trifluoromethyl-phenyl-morpholine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1308843?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

